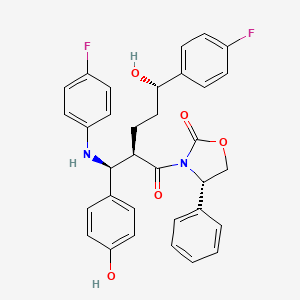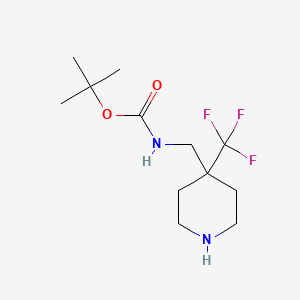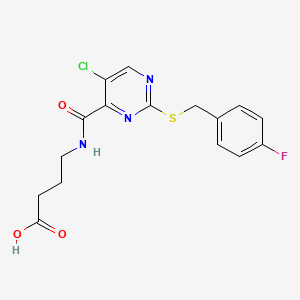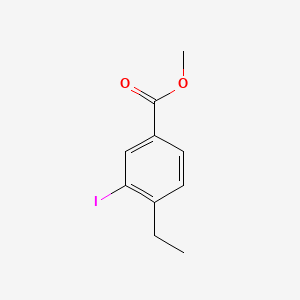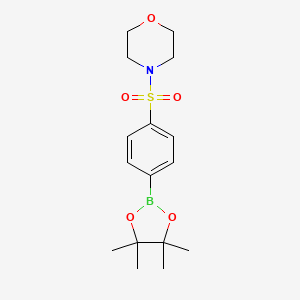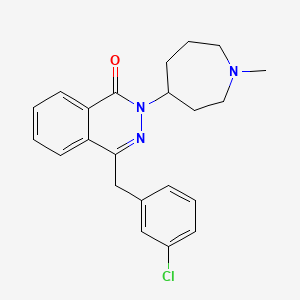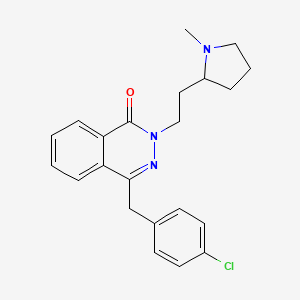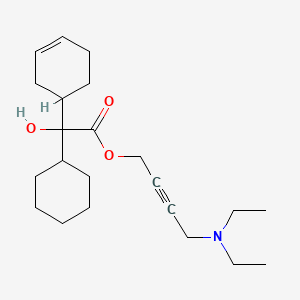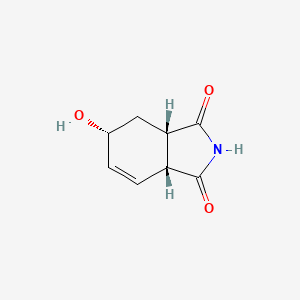![molecular formula C15H18Br2O2S2 B566140 Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-85-7](/img/structure/B566140.png)
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C15H20Br2O2S2. It is a derivative of thieno[3,4-b]thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at positions 4 and 6, and an octyl ester group at position 2 of the carboxylate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thieno[3,4-b]thiophene with octanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-b]thiophene derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Thieno[3,4-b]thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural features.
Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the ester group. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Similar structure with an additional fluorine atom and different ester group.
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate: Similar structure with a methyl ester group instead of an octyl ester group.
Uniqueness
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials for advanced applications .
Propiedades
IUPAC Name |
octyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2O2S2/c1-2-3-4-5-6-7-8-19-15(18)11-9-10-12(20-11)14(17)21-13(10)16/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWISHXSLVTWFNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)
